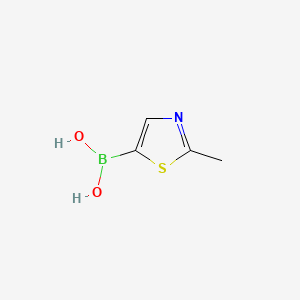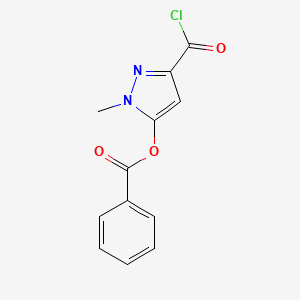
阿哌沙班-13C-D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
阿哌沙班-13C-d3 是一种标记化合物,主要用作气相色谱-质谱法 (GC-MS) 或液相色谱-质谱法 (LC-MS) 定量阿哌沙班的内标。 阿哌沙班本身是一种口服生物利用度高的、对游离和凝血酶原酶结合的Xa 因子的选择性抑制剂,用于预防和治疗血栓栓塞疾病 .
科学研究应用
阿哌沙班-13C-d3 广泛用于科学研究,特别是在化学、生物学、医学和工业领域:
化学: 它用作分析化学中定量各种样品中阿哌沙班的内标。
生物学: 它用于涉及阿哌沙班的代谢和药代动力学的研究。
医学: 它有助于抗凝治疗的开发和测试。
工业: 它用于医药产品的质量控制和验证
作用机制
阿哌沙班-13C-d3 与阿哌沙班一样,通过选择性抑制游离和结合形式的Xa 因子发挥作用。这种抑制作用阻止了凝血酶原转化为凝血酶,从而减少了血栓的形成。 分子靶标包括 Xa 因子和凝血酶原酶,所涉及的途径主要与凝血级联相关 .
生化分析
Biochemical Properties
Apixaban-13C-D3 plays a crucial role in biochemical reactions as a selective inhibitor of both free and prothrombinase-bound factor Xa. It interacts with factor Xa, an enzyme in the coagulation cascade, by binding to its active site and inhibiting its activity. This interaction prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent clot formation . The compound’s high specificity and binding affinity to factor Xa make it an effective tool in studying the pharmacokinetics and pharmacodynamics of Apixaban.
Cellular Effects
Apixaban-13C-D3 influences various cellular processes by inhibiting factor Xa activity. This inhibition affects cell signaling pathways involved in coagulation and thrombosis. By reducing thrombin generation, Apixaban-13C-D3 indirectly impacts platelet activation and aggregation, which are critical steps in clot formation . Additionally, the compound may influence gene expression related to coagulation factors and other proteins involved in hemostasis.
Molecular Mechanism
The molecular mechanism of Apixaban-13C-D3 involves its binding to the active site of factor Xa, a serine protease in the coagulation cascade. This binding inhibits the enzyme’s activity, preventing the conversion of prothrombin to thrombin . The inhibition of factor Xa by Apixaban-13C-D3 is both selective and reversible, allowing for precise control over the coagulation process. The compound’s structure, which includes labeled carbon and deuterium atoms, facilitates its detection and quantification in biochemical assays.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Apixaban-13C-D3 can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, with a shelf life of up to four years . Its activity may decrease over time if not stored properly. Long-term studies in vitro and in vivo have shown that Apixaban-13C-D3 maintains its inhibitory effects on factor Xa, although the extent of inhibition may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of Apixaban-13C-D3 in animal models vary with different dosages. Preclinical studies have demonstrated dose-dependent antithrombotic efficacy, with higher doses leading to more significant inhibition of factor Xa activity . Excessive doses may result in adverse effects such as prolonged bleeding times and impaired hemostasis. It is essential to determine the optimal dosage to balance efficacy and safety in animal models.
Metabolic Pathways
Apixaban-13C-D3 is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes, including CYP3A4/5, CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2 . These enzymes facilitate the O-demethylation, hydroxylation, and sulfation of the compound, leading to its biotransformation and elimination. The metabolic pathways of Apixaban-13C-D3 are similar to those of Apixaban, providing insights into its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, Apixaban-13C-D3 is transported and distributed through various mechanisms. It is orally bioavailable and rapidly absorbed, with a maximum concentration occurring a few hours after administration . The compound is distributed in the bloodstream and reaches target sites, such as the liver and kidneys, where it exerts its anticoagulant effects. Transporters and binding proteins may facilitate its movement across cellular membranes and influence its localization and accumulation.
Subcellular Localization
The subcellular localization of Apixaban-13C-D3 is primarily within the cytoplasm, where it interacts with factor Xa. The compound’s activity is influenced by its localization, as it needs to be in proximity to factor Xa to exert its inhibitory effects
准备方法
阿哌沙班-13C-d3 的制备涉及将碳-13 和氘同位素掺入阿哌沙班分子中。这通常通过使用标记前体的合成路线实现工业生产方法通常采用自动化的样品制备策略,包括蛋白质沉淀、支持液萃取和固相萃取 .
化学反应分析
阿哌沙班-13C-d3 会发生各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢。常见的试剂包括高锰酸钾等氧化剂。
还原: 这涉及添加氢或去除氧。通常使用锂铝氢化物等还原剂。
取代: 这涉及用另一个原子或原子团取代一个原子或原子团。常见的试剂包括卤素和亲核试剂。
从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能会产生羟基化的衍生物,而还原可能会产生脱羟基化合物 .
相似化合物的比较
阿哌沙班-13C-d3 的独特性在于它的同位素标记,这使其成为质谱的理想内标。类似的化合物包括:
利伐沙班-13C-d3: 另一种作为内标使用的标记抗凝剂。
依度沙班-13C-d3: 依度沙班的标记版本,用于类似目的。
达比加群-13C-d3: 达比加群的标记版本,也用作分析研究中的内标.
这些化合物具有相似的应用,但它们的具体分子结构和靶标有所不同。
属性
IUPAC Name |
7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)/i1+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZCBYKSOIHPEH-KQORAOOSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(8beta)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]ergoline](/img/structure/B590779.png)





